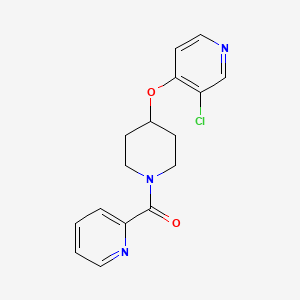

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 3-chloropyridinyloxy group and a pyridin-2-yl methanone moiety. Its structure combines aromatic pyridine rings with a flexible piperidine linker, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors associated with inflammatory or neurological disorders. Synthesized via nucleophilic substitution or coupling reactions, this compound’s design emphasizes bioisosteric replacement strategies to optimize binding affinity and metabolic stability .

Properties

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-13-11-18-8-4-15(13)22-12-5-9-20(10-6-12)16(21)14-3-1-2-7-19-14/h1-4,7-8,11-12H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMPPMNHONTXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:

Preparation of 3-Chloropyridin-4-ol: This can be achieved through the chlorination of pyridin-4-ol using thionyl chloride.

Formation of 4-((3-Chloropyridin-4-yl)oxy)piperidine: This step involves the nucleophilic substitution reaction between 3-chloropyridin-4-ol and piperidine under basic conditions.

Coupling with Pyridin-2-ylmethanone: The final step involves coupling the intermediate with pyridin-2-ylmethanone using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyridine rings, converting them into piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Pharmacology: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Drug Development: It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry:

Material Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Analogues

| Compound Name | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Key Biological Target |

|---|---|---|---|---|

| Target Compound | 345.8 | 2.1 | 0.15 | PDE4, Kinases |

| 2-Amino-4-(2-Chloro-5-(4-Ph)Pyridin-3-Yl)Pyridine | 398.3 | 3.8 | 0.02 | JAK2, EGFR |

| Pyridine-Piperazine Methanone Derivative | 310.2 | 1.5 | 0.45 | 5-HT2A Receptor |

Notes:

- The target compound’s lower LogP (2.1 vs. 3.8) correlates with improved solubility, critical for oral bioavailability .

- Substituted phenyl groups in analogues increase hydrophobicity, reducing solubility but enhancing membrane permeability .

Research Implications and Limitations

While the target compound demonstrates promising pharmacological properties, its comparison with analogues underscores trade-offs between solubility, selectivity, and metabolic stability. For instance, phenyl-substituted derivatives excel in potency but suffer from poor pharmacokinetics, limiting therapeutic utility . Further studies on prodrug formulations or co-solvent systems (referenced in Archiv Pharmazie) could address these challenges .

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone , also known by its IUPAC name, exhibits significant biological activity that is primarily linked to its interactions with various biochemical pathways. This article explores the compound's mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C16H16ClN3O2

- Molecular Weight : 317.77 g/mol

- Purity : Typically 95% .

The biological activity of this compound is largely attributed to its ability to inhibit specific proteins involved in lipid metabolism. Notably, it has been associated with the inhibition of PCSK9 , a protein that regulates cholesterol levels in the bloodstream:

- Target Protein : PCSK9

- Biochemical Pathway : Inhibition of PCSK9 leads to decreased low-density lipoprotein (LDL) cholesterol levels, which is beneficial for cardiovascular health .

Biological Activity Data

The following table summarizes key studies that highlight the biological activity of the compound:

Case Studies and Research Findings

-

PCSK9 Inhibition Study :

- A study demonstrated that the compound inhibited PCSK9 activity in vitro, leading to increased LDL receptor levels on hepatocytes, thus promoting cholesterol clearance from the bloodstream .

- Antimicrobial Activity :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.